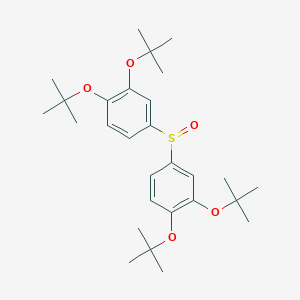

Bis(3,4-di-tert-butoxyphenyl) sulfoxide

Description

Properties

CAS No. |

184291-72-3 |

|---|---|

Molecular Formula |

C28H42O5S |

Molecular Weight |

490.7 g/mol |

IUPAC Name |

4-[3,4-bis[(2-methylpropan-2-yl)oxy]phenyl]sulfinyl-1,2-bis[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C28H42O5S/c1-25(2,3)30-21-15-13-19(17-23(21)32-27(7,8)9)34(29)20-14-16-22(31-26(4,5)6)24(18-20)33-28(10,11)12/h13-18H,1-12H3 |

InChI Key |

FOTXCVUZGZXJNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)S(=O)C2=CC(=C(C=C2)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The tert-butoxy groups in Bis(3,4-di-tert-butoxyphenyl) sulfoxide distinguish it from other sulfoxides. Below is a comparative analysis based on principles inferred from the provided evidence:

Research Findings

Spectroscopic Characterization :

- The tert-butoxy groups would produce distinct ¹H-NMR signals (e.g., singlet for tert-butyl CH₃ at ~1.3 ppm) and ¹³C-NMR signals for oxygenated carbons (~70–80 ppm), as seen in structurally related compounds like Isorhamnetin-3-O glycoside .

- Compared to simpler sulfoxides, the bulky substituents in this compound may complicate spectral interpretation due to restricted rotation and anisotropic effects.

Structure-Activity Relationships :

- Substructure analysis (as in ) suggests that bulky tert-butoxy groups could reduce metabolic degradation or enhance binding specificity in biological systems by sterically shielding the sulfoxide moiety .

- In contrast, alkyl sulfoxides like DMSO exhibit high membrane permeability but lack target specificity due to minimal steric hindrance.

Preparation Methods

Synthesis of 3,4-Di-tert-butoxyphenyl Grignard Reagent

The foundational step in preparing bis(3,4-di-tert-butoxyphenyl) sulfoxide involves generating the 3,4-di-tert-butoxyphenyl Grignard reagent. This is typically achieved by reacting 3,4-di-tert-butoxyphenyl chloride with magnesium metal in tetrahydrofuran (THF) under inert conditions . The reaction proceeds via a single-electron transfer mechanism, forming the aryl magnesium chloride intermediate.

Critical Parameters:

-

Magnesium Purity: Technical-grade magnesium (99.5%) is sufficient, but residual oxides must be removed via activation with iodine or 1,2-dibromoethane.

-

Solvent Drying: THF must be distilled over sodium/benzophenone to maintain anhydrous conditions, as moisture deactivates the Grignard reagent.

-

Reaction Temperature: The exothermic reaction requires cooling to 0–5°C during initiation, followed by gradual warming to 40°C for completion .

Reaction Equation:

Reaction of Grignard Reagent with Thionyl Chloride

The Grignard reagent is subsequently treated with thionyl chloride (SOCl) to form the sulfoxide. This step involves nucleophilic attack by the Grignard reagent on the electrophilic sulfur atom in SOCl, followed by oxidation to the sulfoxide .

Optimized Conditions:

-

Molar Ratio: 0.2–0.3 mol of SOCl per mole of Grignard reagent maximizes sulfoxide yield while minimizing over-oxidation to sulfones . Excess SOCl (>0.4 mol) consumes the Grignard reagent, reducing yield.

-

Temperature Control: The reaction is conducted at −10°C to 0°C to suppress side reactions, such as the formation of diaryl sulfides.

-

Reaction Time: 2–4 hours under vigorous stirring ensures complete conversion.

Typical Yield: 45–55% after purification .

Purification and Isolation

Crude this compound is isolated via solvent extraction and recrystallization.

Stepwise Protocol:

-

Quenching: The reaction mixture is quenched with ice-cold ammonium chloride solution to hydrolyze residual Grignard reagent.

-

Extraction: The product is extracted into chloroform (3 × 1,000 mL) and washed with water to remove inorganic salts .

-

Recrystallization: The concentrated organic layer is recrystallized from a hexane/ethyl acetate mixture (9:1 v/v) at −20°C, yielding colorless crystals .

Purity Analysis:

-

HPLC: >99% purity (C18 column, acetonitrile/water 80:20, λ = 254 nm).

Mechanistic Insights and Side Reactions

The reaction mechanism proceeds through a two-step pathway:

-

Formation of Sulfinyl Chloride Intermediate:

-

Hydrolysis to Sulfoxide:

Key Side Reactions:

-

Over-Oxidation to Sulfone: Occurs at SOCl ratios >0.4 mol or elevated temperatures.

-

Formation of Diaryl Sulfide: Competing reaction at suboptimal temperatures or insufficient SOCl .

Comparative Analysis of Methodologies

Table 1 summarizes key variations in reported synthesis protocols:

Challenges and Scalability

Steric Hindrance: The bulky tert-butoxy groups impede reaction kinetics, necessitating extended reaction times compared to less hindered aryl Grignard reagents.

Moisture Sensitivity: Both the Grignard reagent and sulfoxide are hygroscopic, requiring strict anhydrous conditions.

Scalability: Pilot-scale batches (1 kg) achieve consistent yields (48–52%) but require specialized equipment for low-temperature recrystallization .

Q & A

Q. What are the optimal synthetic routes for Bis(3,4-di-tert-butoxyphenyl) sulfoxide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves the oxidation of bis(3,4-di-tert-butoxyphenyl) sulfide using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance sulfoxide stability.

- Temperature control : Low temperatures (0–5°C) minimize over-oxidation to sulfone byproducts.

- Stoichiometry : A 1:1 molar ratio of sulfide to oxidant reduces side reactions.

Q. Table 1: Yield Optimization via Oxidant Comparison

| Oxidant | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂ | 0–5 | 78 | 95 |

| H₂O₂/AcOH | THF | 25 | 62 | 88 |

Reference synthetic protocols for sulfoxides in and suggest rigorous inert-atmosphere practices to prevent degradation .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect splitting patterns due to the chiral sulfoxide center and steric hindrance from tert-butoxy groups. Integrate peaks at δ 1.2–1.4 ppm (tert-butyl) and δ 7.0–8.0 ppm (aromatic protons).

- ¹³C NMR : Confirm sulfoxide formation via deshielded sulfur-adjacent carbons (δ 40–50 ppm).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and molecular ion peaks [M+H]⁺.

- X-ray Crystallography : Resolve stereochemistry but note challenges due to bulky substituents limiting crystal growth.

emphasizes systematic data recording and cross-validation across techniques .

Advanced Research Questions

Q. How do the tert-butoxy substituents influence the electronic and steric properties of the sulfoxide moiety, and what experimental approaches can elucidate these effects?

Methodological Answer: The tert-butoxy groups induce:

- Steric hindrance : Reduces nucleophilic attack on sulfur, stabilizing the sulfoxide.

- Electron-donating effects : Increase electron density on the aromatic ring, modulating redox potential.

Q. Experimental strategies :

- Cyclic Voltammetry : Compare oxidation potentials with less-substituted analogs.

- Kinetic Studies : Monitor reaction rates with sterically hindered reagents (e.g., bulky Grignard reagents).

- DFT Calculations : Model HOMO-LUMO gaps to quantify electronic effects.

and highlight analogous tert-butyl derivatives for benchmarking steric/electronic impacts .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from the compound’s chiral sulfoxide center and bulky substituents?

Methodological Answer:

- Variable Temperature (VT) NMR : Suppress dynamic effects (e.g., hindered rotation of tert-butoxy groups) by cooling to −40°C.

- Chiral Shift Reagents : Add Eu(fod)₃ to differentiate enantiomers via distinct splitting.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximity of protons.

’s sulfoxide characterization methods stress iterative data refinement .

Q. How can computational methods (DFT, molecular dynamics) predict the reactivity of this compound in catalytic applications?

Methodological Answer:

- DFT Calculations : Optimize geometry to calculate bond dissociation energies (BDEs) for S=O bonds and predict redox behavior.

- Molecular Dynamics : Simulate solvation effects and steric interactions in catalytic pockets.

- Docking Studies : Model interactions with transition-metal catalysts (e.g., Pd or Ru complexes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.